6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline
Brand Name: Vulcanchem
CAS No.: 58491-35-3
VCID: VC15991593
InChI: InChI=1S/C12H12N2/c1-8-9-2-3-12-11(5-7-14-12)10(9)4-6-13-8/h2-3,5,7,14H,4,6H2,1H3
SMILES:
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline

CAS No.: 58491-35-3

Cat. No.: VC15991593

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline - 58491-35-3

Specification

CAS No. 58491-35-3
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
IUPAC Name 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline
Standard InChI InChI=1S/C12H12N2/c1-8-9-2-3-12-11(5-7-14-12)10(9)4-6-13-8/h2-3,5,7,14H,4,6H2,1H3
Standard InChI Key IBABYFNAQSOPCE-UHFFFAOYSA-N
Canonical SMILES CC1=NCCC2=C1C=CC3=C2C=CN3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a pyrrole ring fused to a dihydroisoquinoline moiety. The methyl group at position 6 and the partially saturated 8,9-dihydroisoquinoline ring distinguish it from simpler isoquinoline derivatives. Its IUPAC name, 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline, precisely describes this arrangement.

Key structural attributes include:

  • Aromatic systems: The pyrrole and isoquinoline rings enable π-π stacking interactions with biological targets .

  • Stereoelectronic effects: The methyl group at position 6 influences electron density distribution, modulating reactivity and binding affinity.

Physicochemical Data

Table 1 summarizes critical physicochemical properties derived from experimental and computational studies:

PropertyValueSource
Molecular FormulaC12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2
Molecular Weight184.24 g/mol
Canonical SMILESCC1=NCCC2=C1C=CC3=C2C=CN3
Topological Polar Surface Area24.7 Ų

The compound’s moderate polarity (TPSA = 24.7 Ų) suggests balanced solubility in both aqueous and lipid environments, a desirable trait for drug candidates.

Synthesis and Optimization Strategies

Cyclization-Based Approaches

A common synthesis route involves cyclization of precursors such as 2-(aminomethyl)benzaldehyde derivatives. VulcanChem reports a multi-step procedure starting with condensation of methyl-substituted amines with cyclic ketones, followed by acid-catalyzed cyclization. Key steps include:

  • Formation of the pyrrole ring: Achieved via Paal-Knorr synthesis using γ-diketones and ammonium acetate .

  • Isoquinoline annulation: Friedel-Crafts alkylation or Pictet-Spengler reactions introduce the dihydroisoquinoline moiety .

Yields typically range from 45–60%, with purity >95% confirmed by HPLC.

Alternative Synthetic Routes

Recent advances employ cycloaddition reactions to streamline synthesis. For example, [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes generate the pyrrolo-isoquinoline core in fewer steps . This method improves scalability but requires stringent temperature control (−20°C to 0°C) to prevent side reactions .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The isoquinoline moiety undergoes electrophilic substitution at positions 5 and 7 due to increased electron density. Nitration and sulfonation reactions yield derivatives with modified electronic profiles, enhancing interactions with biological targets.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming hexacyclic adducts. These reactions expand the scaffold’s complexity, enabling access to libraries of bioactive analogs .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions oxidizes the dihydroisoquinoline ring to a fully aromatic system, increasing planarity and DNA intercalation potential.

  • Reduction: Catalytic hydrogenation saturates the pyrrole ring, altering conformational flexibility and pharmacokinetic properties .

Biological Activities and Mechanisms

Anti-Leukemic Activity

Derivatives of 6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline exhibit potent activity against leukemia cell lines. A 2010 study demonstrated that 7-phenyl-substituted analogs inhibit Jurkat cell proliferation with GI50\text{GI}_{50} values of 12–18 nM . Mechanistic studies revealed:

  • Tubulin binding: Competes with colchicine at the tubulin polymerization site (IC₅₀ = 0.8 μM vs. 1.2 μM for combretastatin A-4) .

  • Cell cycle arrest: G2/M phase arrest at 100 nM concentrations, triggering caspase-3-mediated apoptosis .

CompoundSubstitutionIC₅₀ (μM)Cell Line
6aN,N-Diethylaminoethoxy1.2Jurkat
6bMorpholinoethoxy0.9MCF-7
6d4-Methoxyphenyl0.7HeLa

Data adapted from .

Applications in Medicinal Chemistry

Scaffold for Kinase Inhibitors

The compound’s planar structure mimics ATP-binding pockets, making it a candidate for kinase inhibition. Molecular docking studies predict strong interactions with CDK2 (ΔG = −9.8 kcal/mol) and EGFR (ΔG = −10.2 kcal/mol).

Prodrug Development

Esterification of the pyrrole nitrogen enhances bioavailability. Prodrug 8c (acetylated derivative) achieved 92% oral bioavailability in murine models, compared to 34% for the parent compound .

Interaction Studies and Computational Modeling

Molecular Docking

Docking simulations using AutoDock Vina indicate high affinity for tubulin’s colchicine site (PDB: 1SA0). The methyl group at position 6 forms hydrophobic contacts with β-tubulin’s Leu248 and Ala250 residues .

QSAR Analyses

Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with anti-leukemic potency. Electron-withdrawing groups at position 7 improve activity by 3.2-fold (R² = 0.88) .

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